molecular formula C20H18FN3O5S B2573876 N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-33-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2573876
CAS No.: 897612-33-8
M. Wt: 431.44
InChI Key: JAWXYJSGNJCORG-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic organic compound that features a thiazole ring, a fluorophenyl group, and a nitrobenzamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with the Nitrobenzamide Moiety: The final step involves coupling the thiazole derivative with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, potentially forming hydroxyl or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Reduction: Formation of corresponding amines from nitro groups.

    Substitution: Formation of hydroxyl derivatives from methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring and nitrobenzamide moiety are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The presence of the fluorophenyl group and nitrobenzamide moiety suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
  • N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
  • N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide

Uniqueness

The uniqueness of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide lies in the presence of the fluorophenyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. The combination of the thiazole ring and nitrobenzamide moiety also contributes to its distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S/c1-28-17-9-15(16(24(26)27)10-18(17)29-2)19(25)22-8-7-14-11-30-20(23-14)12-3-5-13(21)6-4-12/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWXYJSGNJCORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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